molecular formula C9H5BrFN B2421035 4-Bromo-7-fluoroisoquinoline CAS No. 1416500-77-0

4-Bromo-7-fluoroisoquinoline

Cat. No.: B2421035
CAS No.: 1416500-77-0
M. Wt: 226.048
InChI Key: DXANYJSMNHLBAV-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoroisoquinoline is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on an isoquinoline framework Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, which can have different functional groups replacing the bromine or fluorine atoms. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

4-Bromo-7-fluoroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-fluoroisoquinoline
  • 4-Bromo-7-nitroisoquinoline
  • 4-Bromo-8-methoxyisoquinoline
  • 4-Bromo-5-nitroisoquinoline

Uniqueness

4-Bromo-7-fluoroisoquinoline is unique due to the specific positioning of the bromine and fluorine atoms on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-bromo-7-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXANYJSMNHLBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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